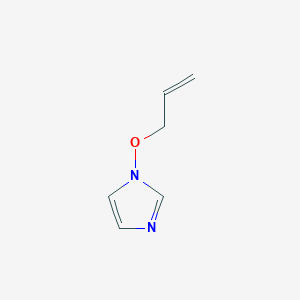
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, also known as MPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. MPAA is a derivative of phenylacetonitrile, which is a common intermediate in the synthesis of various pharmaceuticals. In
科学的研究の応用
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer and leukemia. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been studied for its potential as an analgesic, as it has been shown to have activity against pain receptors in the body.
作用機序
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have analgesic activity, which may be due to its binding to the mu-opioid receptor.
実験室実験の利点と制限
One advantage of using 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have activity against a variety of cell types, which may make it useful for studying different disease models. However, one limitation of using 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile may have off-target effects on other enzymes and receptors in the body, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile. One area of interest is its potential as a cancer therapeutic, as it has been shown to have activity against certain types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, which may lead to the development of more targeted therapies. Finally, more studies are needed to determine the safety and efficacy of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in humans, which may pave the way for its use in clinical settings.
合成法
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile involves the reaction between 2-methylpiperidine and phenylacetonitrile in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the nitrogen atom of the piperidine ring forms a bond with the carbon atom of the phenylacetonitrile moiety. The resulting product is 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, which can be purified by recrystallization or chromatography.
特性
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-7-5-6-10-16(12)14(11-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUURFZKOEDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

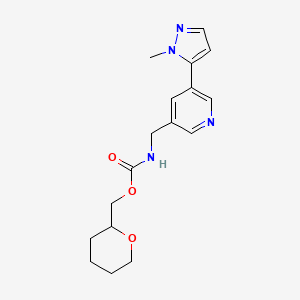
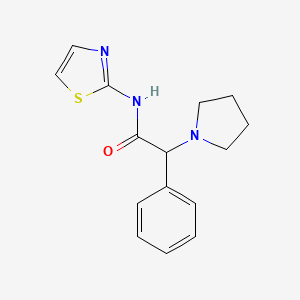
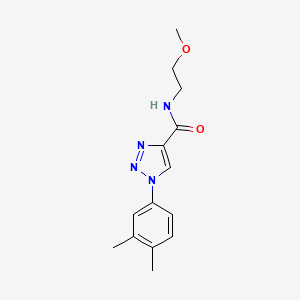
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

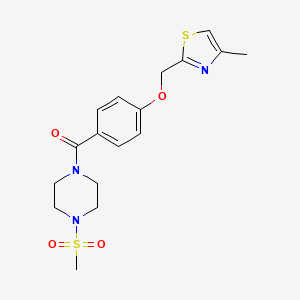

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
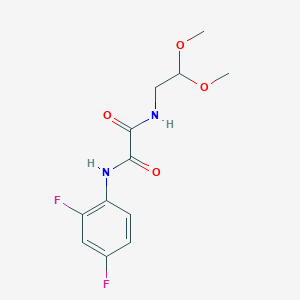
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
